2-Amino-5-propionamidobenzoic acid CAS number and IUPAC nomenclature
2-Amino-5-propionamidobenzoic acid CAS number and IUPAC nomenclature
An In-depth Technical Guide to 2-Amino-5-propionamidobenzoic acid: Nomenclature, Properties, and Synthetic Strategies
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Amino-5-propionamidobenzoic acid, a substituted anthranilic acid derivative. While specific experimental data for this compound is not widely available in public literature, this document synthesizes information from closely related analogs and fundamental chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
A precise Chemical Abstracts Service (CAS) number for 2-Amino-5-propionamidobenzoic acid has not been assigned in major chemical databases, suggesting it is a novel or less-common compound. However, its structure can be definitively established from its name.
IUPAC Nomenclature:
Based on the principles of chemical nomenclature, the systematic IUPAC name for this compound is 2-amino-5-(propanamido)benzoic acid .[1] This name is derived by identifying the parent benzoic acid structure, with an amino group at the second position and a propanamido (or propionamido) group at the fifth position.
| Feature | Description |
| Parent Moiety | Benzoic Acid |
| Substituent at C2 | Amino (-NH₂) |
| Substituent at C5 | Propionamido (-NHC(O)CH₂CH₃) |
Physicochemical Properties (Predicted)
The physicochemical properties of 2-amino-5-propionamidobenzoic acid can be predicted by drawing parallels with structurally similar aminobenzoic acid derivatives. These properties are crucial for anticipating its behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C₁₀H₁₂N₂O₃ | Based on structural components. |
| Molecular Weight | 208.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature, possibly crystalline. Color could range from white to off-white or pale brown.[2] | Analogs like 2-amino-5-bromobenzoic acid and 2-amino-5-chlorobenzoic acid are solids.[2][3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and DMSO. Solubility in aqueous solutions is expected to be pH-dependent. | Amino acids and their derivatives often exhibit limited water solubility.[4] The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests pH-dependent solubility. |
| pKa | Two pKa values are expected: one for the carboxylic acid (around 2-4) and one for the aromatic amine (around 2-5). | Anthranilic acid derivatives typically have a pKa for the carboxylic acid in this range. The electron-withdrawing nature of the propionamido group would influence the basicity of the amino group. |
Synthetic Pathways
The synthesis of 2-amino-5-propionamidobenzoic acid can be approached through several established organic chemistry methodologies. A plausible synthetic route, illustrated below, starts from a commercially available precursor, 2-amino-5-nitrobenzoic acid.
A potential synthetic workflow for 2-Amino-5-propionamidobenzoic acid.
Experimental Protocol:
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Esterification of 2-Amino-5-nitrobenzoic acid:
-
Suspend 2-amino-5-nitrobenzoic acid in methanol.[5]
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting methyl 2-amino-5-nitrobenzoate by recrystallization or column chromatography.
-
-
Reduction of the Nitro Group:
-
Dissolve methyl 2-amino-5-nitrobenzoate in a suitable solvent like ethanol or ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced to an amine.
-
Filter off the catalyst and concentrate the filtrate to obtain methyl 5-amino-2-aminobenzoate.
-
-
Acylation of the 5-Amino Group:
-
Dissolve methyl 5-amino-2-aminobenzoate in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution in an ice bath.
-
Add propionyl chloride dropwise. The 5-amino group is more nucleophilic and will react preferentially over the 2-amino group, which is sterically hindered and electronically deactivated by the adjacent ester.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture and purify the product, methyl 2-amino-5-(propionamido)benzoate.
-
-
Hydrolysis of the Ester:
-
Dissolve the ester in a mixture of THF and water.
-
Add an aqueous solution of a base, such as lithium hydroxide.
-
Stir the mixture at room temperature until the ester is completely hydrolyzed.
-
Acidify the reaction mixture to precipitate the final product, 2-amino-5-propionamidobenzoic acid.
-
Collect the solid by filtration, wash with water, and dry.
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Applications in Drug Development
Substituted aminobenzoic acids are important scaffolds in medicinal chemistry.[6] The introduction of an amide functional group, such as propionamide, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
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Prodrug Strategies: The core structure of 2-amino-5-propionamidobenzoic acid contains functionalities that can be exploited in prodrug design.[7][] For instance, the carboxylic acid could be esterified with an amino acid to enhance transport across biological membranes.[9]
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Bioisosteric Replacement: The propionamido group can act as a bioisostere for other functional groups, potentially improving metabolic stability or target binding.
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Building Block for Heterocyclic Synthesis: Aminobenzoic acids are versatile starting materials for the synthesis of various heterocyclic compounds, which are prevalent in many drug classes.[3]
Safety and Handling
While specific toxicity data for 2-amino-5-propionamidobenzoic acid is unavailable, general precautions for handling aromatic amines and carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[11]
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[10]
Conclusion
2-Amino-5-propionamidobenzoic acid represents a potentially valuable, albeit understudied, chemical entity. This guide provides a foundational understanding of its nomenclature, predicted properties, and a viable synthetic strategy based on established chemical principles and data from related compounds. For researchers in drug discovery and organic synthesis, this molecule offers opportunities for the development of novel therapeutics and as a versatile chemical building block. Further experimental validation of the properties and biological activities discussed herein is warranted.
References
-
Gomes, P., Morais, M., & Saraiva, M. J. (2018). Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159696543. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]
-
American Elements. (n.d.). 2-Amino-5-morpholinobenzoic Acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
Gomes, P., Morais, M., & Saraiva, M. J. (2018). Amino Acids in the Development of Prodrugs. PMC. Available at: [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
FooDB. (n.d.). Showing Compound 5-Aminopentanoic acid (FDB023151). Retrieved from [Link]
- IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and symbolism for amino acids and peptides. Pure and Applied Chemistry, 56(5), 595-624.
- Khan, I., et al. (2022).
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development.
-
ResearchGate. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]
- PMC. (n.d.). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles)
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
Sources
- 1. publications.iupac.org [publications.iupac.org]
- 2. 2-Amino-5-bromobenzoic acid, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
